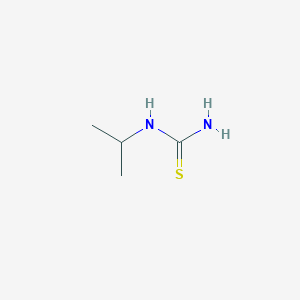

N-Isopropylthiourea

Description

Properties

IUPAC Name |

propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXAIQSXNOEQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169184 | |

| Record name | Urea, 1-isopropyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-76-2 | |

| Record name | N-(1-Methylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-isopropyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-isopropyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiourea, N-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA, 1-ISOPROPYL-2-THIO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284G15B4P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Isopropylthiourea from Isopropylamine: A Technical Guide

This document provides an in-depth technical guide for the synthesis of N-isopropylthiourea and its symmetrically disubstituted derivative, N,N'-diisopropylthiourea, utilizing isopropylamine as the primary starting material. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details several synthetic pathways, complete with experimental protocols, quantitative data summaries, and visualizations of reaction mechanisms and workflows.

Overview of Synthetic Pathways

The synthesis of thioureas from primary amines like isopropylamine can be achieved through several established chemical routes. The choice of method often depends on the availability of reagents, desired scale, and safety considerations. The most prevalent pathways include:

-

Reaction with an Isothiocyanate: This is a versatile and high-yielding method. For the synthesis of this compound, isopropylamine is reacted with an in situ generated or isolated isothiocyanate precursor. To obtain the monosubstituted this compound, a thiocyanate source that provides the equivalent of HSCN is needed, or by reacting isopropyl isothiocyanate with ammonia. To obtain the symmetrically disubstituted N,N'-diisopropylthiourea, isopropyl isothiocyanate is reacted with a second equivalent of isopropylamine.

-

Reaction with Carbon Disulfide: This one-pot method involves the reaction of isopropylamine with carbon disulfide (CS₂). The reaction typically proceeds through a dithiocarbamate intermediate. Depending on the reaction conditions and stoichiometry, this can yield either the monosubstituted or disubstituted thiourea.[1][2][3]

-

Reaction with Thiophosgene: Isopropylamine can react with the highly reactive but toxic thiophosgene (CSCl₂) to form an isothiocyanate intermediate, which can then react with another amine.[4]

-

Reaction with Thiourea: In some cases, a transamination/substitution reaction can be performed where an amine displaces ammonia from thiourea, though this often requires specific catalysts and conditions.[5]

Below is a diagram illustrating the logical relationship between the starting material and the primary synthetic routes discussed.

Caption: Synthetic pathways from isopropylamine to thiourea derivatives.

Experimental Protocols and Data

This section details the experimental procedures for the most common synthetic methods.

This method is a straightforward one-pot synthesis that directly combines isopropylamine and carbon disulfide, often in an aqueous medium or with an oxidant.[1][6]

Experimental Protocol:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer, add isopropylamine (10 mmol, 0.591 g).

-

Cool the flask in an ice bath.

-

Slowly add carbon disulfide (5 mmol, 0.381 g) to the flask under continuous stirring.

-

Add 5 mL of water to the mixture.

-

Seal the flask and allow the reaction mixture to be vigorously stirred at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 10% methanol/chloroform eluent.

-

Upon completion, if the product has precipitated, collect the solid by vacuum filtration. If the product remains in solution, remove the water under reduced pressure using a rotary evaporator.

-

Purify the resulting solid product by recrystallization from ethanol or by washing with an ethyl acetate/hexane mixture to yield N,N'-diisopropylthiourea.[6]

Reaction Mechanism via Dithiocarbamate Intermediate

The reaction between an amine and carbon disulfide proceeds through the formation of a dithiocarbamate salt, which can then be converted to the thiourea.

Caption: Reaction mechanism for thiourea synthesis via carbon disulfide.

This is a general and high-yield method for producing both mono- and di-substituted thioureas.[7] To synthesize this compound, one would react isopropyl isothiocyanate with ammonia. To synthesize N,N'-diisopropylthiourea, one would react it with isopropylamine.

Experimental Protocol (General):

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve the primary amine (e.g., ammonia or isopropylamine) in a suitable solvent like ethanol.

-

Slowly add a stoichiometric equivalent of isopropyl isothiocyanate from the dropping funnel over a period of 1 hour with constant stirring.[7]

-

The reaction is often exothermic; maintain control over the temperature with an ice bath if necessary.

-

After the addition is complete, heat the solution on a water bath for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath to crystallize the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from ethanol.[7]

A patented method describes the synthesis from thiourea and diisopropylamine, which is a different starting amine but relevant for producing the target molecule. This method uses a phase-transfer catalyst.[5]

Experimental Protocol:

-

Mix thiourea (10 mmol, 0.761 g), diisopropylamine (20 mmol, 2.02 g), and PEG-400 (0.4 mmol) in 20 mL of water in a round-bottom flask.

-

Heat the mixture to reflux under normal pressure and maintain for 26 hours.

-

After the reaction period, cool the mixture to allow the product to precipitate.

-

Filter the solid product, wash with water, and dry to obtain N,N'-diisopropylthiourea.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for N,N'-diisopropylthiourea.

Table 1: Synthesis of N,N'-Diisopropylthiourea from Thiourea and Diisopropylamine [5]

| Thiourea (mmol) | Diisopropylamine (mmol) | Catalyst (PEG-400, mmol) | Water (mL) | Time (h) | Yield (%) | Melting Point (°C) |

| 8 | 20 | 1.1 | 16 | 20 | 70 | 140-143 |

| 12 | 20 | 0.22 | 16 | 20 | 75 | 140-143 |

| 11 | 20 | 0.7 | 16 | 24 | 81 | 140-143 |

| 10 | 20 | 0.4 | 20 | 26 | 78 | 142-145 |

| 9 | 20 | Recycled Filtrate | - | 36 | 80 | 143-145 |

Table 2: Physical and Chemical Properties of Isopropylthiourea Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| N,N'-Diisopropylthiourea | C₇H₁₆N₂S | 160.28[8] | 143-145[6] | White to light yellow solid[6] |

| N-t-Butyl-N'-isopropylthiourea | C₈H₁₈N₂S | 174.31[9] | 150-152[10] | White crystal[11] |

General Experimental Workflow

The synthesis of this compound, regardless of the specific method, follows a general laboratory workflow. This can be visualized as a sequence of key stages from preparation to final analysis.

Caption: General experimental workflow for thiourea synthesis.

Safety Considerations

-

Isopropylamine: Is a flammable and corrosive liquid with a strong ammonia-like odor. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[12]

-

Carbon Disulfide: Is highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a fume hood, away from ignition sources.

-

Thiophosgene: Is extremely toxic and corrosive. It should only be handled by experienced personnel with appropriate safety precautions, including a dedicated fume hood and emergency response plan.[4]

-

Hydrogen Sulfide (H₂S): May be generated as a byproduct in reactions involving carbon disulfide.[5] H₂S is a highly toxic and flammable gas. Ensure adequate ventilation and consider a scrubbing system for larger-scale reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 6. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. N-T-BUTYL-N'-ISOPROPYLTHIOUREA | 52599-24-3 [chemicalbook.com]

- 12. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

An In-depth Technical Guide on the Physicochemical Properties of N-Isopropylthiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data on the biological activity and signaling pathway involvement of N-Isopropylthiourea. The information presented within this guide concerning biological activity is extrapolated from studies on structurally related thiourea derivatives. Direct experimental data and specific signaling pathways for this compound are not presently available in published research. This guide, therefore, serves as a foundational overview of its physicochemical properties and potential, which may inform future research.

Core Physicochemical Properties

This compound (CAS No. 1719-76-2) is a monosubstituted thiourea derivative. Its fundamental physicochemical properties are crucial for its application in research and development.

Data Presentation

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂S | [1] |

| Molecular Weight | 118.20 g/mol | [2] |

| Melting Point | 169-174 °C | [2] |

| Note: A conflicting value of 80-85°C exists | - | |

| Boiling Point | 173.8 ± 23.0 °C (Predicted) | |

| Solubility | Low solubility in water. Soluble in ethanol, ether, and chloroform. | - |

| pKa | 14.68 ± 0.70 (Predicted) | - |

| Appearance | White solid | [2] |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of N-alkylthioureas involves the reaction of the corresponding isothiocyanate with ammonia.[3] The following protocol is an adaptation of this established method for the synthesis of this compound.

Materials:

-

Isopropyl isothiocyanate

-

Concentrated ammonium hydroxide solution

-

Ethanol (optional, as a solvent)

-

Activated carbon (e.g., Norit)

-

Ice bath

-

Standard laboratory glassware (three-necked flask, stirrer, reflux condenser, dropping funnel)

Procedure:

-

In a 500-mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a concentrated ammonium hydroxide solution.

-

With continuous stirring, add isopropyl isothiocyanate dropwise over a period of approximately 1 hour. The reaction may be slow to start but can become vigorous; maintain a steady addition rate.

-

After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to expel excess ammonia.

-

Add a small amount of activated carbon to the solution and boil for a few minutes to decolorize.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate in an ice bath to induce crystallization of this compound.

-

Collect the crystals by vacuum filtration, wash with small portions of ice-cold water, and allow to dry.

-

A second crop of crystals may be obtained by concentrating the mother liquor and repeating the cooling and filtration process.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[4][5]

Procedure:

-

Place a small amount of the dried, purified this compound into a capillary tube, ensuring the solid is well-packed at the sealed end.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 169 °C).

-

Then, reduce the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) of a compound can be determined by observing the changes in its UV-Vis absorbance spectrum as a function of pH.[2][6][7][8][9]

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at these selected wavelengths against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of thiourea derivatives has been investigated for a range of biological activities. These compounds are known to act as enzyme inhibitors, with some exhibiting antimicrobial and anticancer properties.[10][11][12]

One of the well-documented mechanisms of action for some thiourea derivatives is the inhibition of phenoloxidase, a key enzyme in melanization.[12] This inhibition is often competitive, meaning the thiourea compound competes with the enzyme's natural substrate for binding to the active site.

Visualizations

Experimental Workflow: Synthesis of this compound

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. ishigirl.tripod.com [ishigirl.tripod.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropylthiourea CAS number and molecular weight

An In-depth Technical Guide to N-Isopropylthiourea: Properties, Synthesis, and Biological Activities

This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular weight, and synthesis. Due to the limited publicly available data on this compound's specific biological activities, this document also extrapolates potential applications and mechanisms of action based on studies of structurally related thiourea derivatives. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a mono-substituted thiourea derivative. For comparative purposes, the following table summarizes its key identifiers along with those of related compounds, N,N'-Diisopropylthiourea and N-t-Butyl-N'-Isopropylthiourea.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1719-76-2 | C4H10N2S | 118.20 |

| N,N'-Diisopropylthiourea | 2986-17-6 | C7H16N2S | 160.28[1] |

| N-t-Butyl-N'-Isopropylthiourea | 52599-24-3 | C8H18N2S | 174.31[2][3][4] |

Synthesis of this compound and Derivatives

The synthesis of thiourea derivatives is typically achieved through the reaction of an isothiocyanate with an amine. The following section details a plausible experimental protocol for the synthesis of this compound and a documented protocol for N,N'-Diisopropylthiourea.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Isopropyl isothiocyanate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve isopropyl isothiocyanate (1.0 equivalent) in ethanol.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add an aqueous solution of ammonia (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Experimental Protocol: Synthesis of N,N'-Diisopropylthiourea

This protocol is based on a documented method for the synthesis of N,N'-Diisopropylthiourea.[5]

Materials:

-

Carbon disulfide

-

Isopropylamine

-

Water

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer, add carbon disulfide (5 mmol) and isopropylamine (10 mmol) sequentially under ice bath cooling conditions.[5]

-

Add 5 mL of water to the flask.[5]

-

Seal the flask and stir the reaction mixture vigorously at room temperature.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol/chloroform or ethyl acetate/hexane solvent mixture as the mobile phase.[5]

-

Upon completion of the reaction, remove the water under reduced pressure using a rotary evaporator to obtain the solid product.[5]

-

The resulting solid can be purified by recrystallization from ethanol or by washing with an ethyl acetate/hexane mixture.[5]

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of thiourea derivatives is known for a wide range of biological activities.[6][7][8]

General Biological Activities of Thiourea Derivatives

Thiourea derivatives have been reported to possess the following activities:

-

Antibacterial and Antifungal: Many thiourea derivatives exhibit antimicrobial properties.[6][8] Their mechanism of action can involve the interference with quorum sensing in bacteria.[8]

-

Antioxidant: Some thiourea derivatives have demonstrated significant antioxidant activity.[6]

-

Anticancer: Certain derivatives have been investigated for their potential as anticancer agents.[6]

-

Anti-inflammatory, Anti-Alzheimer, and Antimalarial: The diverse biological profile of thioureas extends to these therapeutic areas.[6]

Potential Mechanism of Action: Inhibition of Fatty Acid Synthesis

A potential mechanism of action for the antimicrobial activity of this compound can be inferred from studies on the thiourea drug isoxyl (thiocarlide). Isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the Δ9-stearoyl desaturase enzyme, DesA3.[9] This inhibition of fatty acid synthesis disrupts the integrity of the bacterial cell membrane. Given the structural similarities, it is plausible that this compound could exert its antimicrobial effects through a similar mechanism.

Toxicological Profile

It is important to note that some N-alkylated thioureas have been shown to have teratogenic properties in animal studies.[10] Specifically, 1-methylthiourea and 1-ethylthiourea resulted in a high incidence of malformations in rat fetuses.[10] Therefore, appropriate safety precautions should be taken when handling this compound and other related compounds.

General Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of a compound like this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism at a standardized concentration.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the compound.

Materials:

-

Test compound (this compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the test compound and the positive control.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

This compound is a simple N-alkylated thiourea for which specific biological data is not extensively available. However, based on the well-documented and diverse biological activities of the broader class of thiourea derivatives, it holds potential for further investigation in various fields, particularly as an antimicrobial or antioxidant agent. The synthesis of this compound is straightforward, making it an accessible compound for research purposes. Future studies are warranted to elucidate its specific biological activities and mechanisms of action, as well as to establish a comprehensive toxicological profile.

References

- 1. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-T-BUTYL-N'-ISOPROPYLTHIOUREA | 52599-24-3 [chemicalbook.com]

- 3. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania | MDPI [mdpi.com]

- 9. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of N-Isopropylthiourea in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Isopropylthiourea in organic solvents. Despite a comprehensive review of scientific literature, specific quantitative solubility data for this compound remains elusive. However, valuable qualitative insights can be drawn from related N-substituted thiourea compounds. Furthermore, extensive quantitative data and established experimental protocols for the parent compound, thiourea, provide a strong foundational understanding for researchers working with its derivatives. This document summarizes the available qualitative information for compounds structurally similar to this compound and presents a detailed overview of the solubility and experimental determination methods for thiourea as a reference.

Qualitative Solubility of N-Substituted Thioureas

-

N-T-Butyl-N'-Isopropylthiourea: This compound is reported to be insoluble in aromatic hydrocarbons such as benzene and toluene. Conversely, it is soluble in more polar organic solvents like acetone, chloroform, and dimethylformamide.

-

N,N'-Diisopropylthiourea: The solubility of this symmetric thiourea derivative is described as sparingly soluble in chloroform and slightly soluble in methanol.

-

Isopropyl thiourea: This compound exhibits low solubility in water but demonstrates better solubility in organic solvents such as ethanol, ether, and chloroform.

Based on these observations, it can be inferred that this compound likely exhibits limited solubility in non-polar aromatic solvents and greater solubility in polar aprotic and protic organic solvents.

Quantitative Solubility of Thiourea

As a baseline for understanding the solubility behavior of its N-isopropyl derivative, the following tables summarize the quantitative solubility of the parent compound, thiourea, in various organic solvents at different temperatures. The data is compiled from publicly available scientific literature.

Table 1: Solubility of Thiourea in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | 11.9 |

| 40.7 | 16.4 | |

| 53.7 | 22.0 | |

| 61.9 | 24.6 | |

| Ethanol | 20 | 3.6 |

| 31.9 | 4.7 | |

| 45.0 | 6.3 | |

| 58.0 | 8.5 | |

| 64.7 | 9.8 |

Note: This data is for the parent compound thiourea and serves as an estimate for this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the literature for determining the solubility of thiourea and related compounds. These protocols can be adapted for the determination of this compound solubility.

Isothermal Saturation Method (Gravimetric Method)

This is a common and reliable method for determining equilibrium solubility.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled water bath or shaker with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

An excess amount of this compound is added to a known mass of the organic solvent in a sealed glass vial.

-

The vial is placed in the thermostatic shaker bath set to the desired temperature.

-

The mixture is continuously agitated for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After reaching equilibrium, agitation is stopped, and the solution is allowed to stand for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed container.

-

The mass of the clear filtrate is determined.

-

The solvent is evaporated from the filtrate in a drying oven at a temperature below the decomposition point of this compound until a constant weight of the dissolved solid is achieved.

-

The mass of the dissolved this compound is recorded.

-

The solubility is calculated as the mass of the solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

Synthetic Method (Visual Method)

This method involves observing the dissolution of a known amount of solute in a known amount of solvent upon heating.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Jacketed glass vessel with a temperature-controlled circulator

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Analytical balance (±0.0001 g)

-

Light source and a means of observation

Procedure:

-

A precisely weighed amount of this compound and the organic solvent are added to the jacketed glass vessel.

-

The mixture is heated slowly and stirred continuously.

-

The temperature at which the last solid particle of this compound dissolves completely is recorded as the saturation temperature for that specific composition.

-

The experiment can be repeated with different compositions of solute and solvent to determine the solubility over a range of temperatures.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Generalized workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound in organic solvents. While direct quantitative data is currently lacking in the accessible literature, the qualitative solubility of related compounds and the extensive data for the parent compound, thiourea, offer valuable guidance for researchers. The detailed experimental protocols provided herein can be readily adapted to systematically determine the solubility of this compound, thereby generating crucial data for its application in research and development.

An In-depth Technical Guide to the Crystal Structure Analysis of N-Alkylthioureas, Featuring N,N'-diisopropylthiourea as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest database search, the specific crystal structure of N-Isopropylthiourea is not publicly available. This guide provides a comprehensive analysis of a closely related analogue, N,N'-diisopropylthiourea , to serve as a representative example of the structural characteristics and analytical methodologies pertinent to N-alkylthiourea compounds.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. Their biological activity and chemical reactivity are intrinsically linked to their three-dimensional structure and the nature of their intermolecular interactions. Understanding the crystal structure of these compounds is therefore paramount for rational drug design and the development of novel functional materials.

This technical guide details the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of N-alkylthioureas, using N,N'-diisopropylthiourea as a detailed case study. It presents key structural data and illustrates the experimental workflows and intermolecular interactions that govern the solid-state architecture of this class of molecules.

Experimental Protocols

The following sections outline the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of N-alkylthioureas.

Synthesis of N,N'-diisopropylthiourea

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with a suitable thiocarbonyl source. One documented method involves the reflux of thiourea with diisopropylamine in the presence of a catalyst.

Reaction Scheme:

Detailed Protocol:

-

To a reaction vessel containing water, add thiourea and diisopropylamine in a molar ratio of approximately 0.5:1.[1]

-

Add a catalytic amount of PEG-400 (e.g., 2-10 mol% relative to thiourea).[1]

-

Heat the mixture to reflux and maintain for 20-36 hours.[1]

-

After the reaction is complete, cool the mixture to allow for the precipitation of the product.[1]

-

Collect the solid product by filtration and wash with water.[1]

-

Dry the product to obtain N,N'-diisopropylthiourea.[1]

Crystallization

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common and effective method is slow evaporation or vapor diffusion.

Protocol for Crystallization:

-

Dissolve the synthesized N,N'-diisopropylthiourea in a suitable solvent (e.g., ethanol, acetone) at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

-

Alternatively, use a vapor diffusion setup where a solution of the compound is placed in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Harvest well-formed, single crystals for X-ray analysis.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise atomic arrangement within a crystal.

Data Collection and Structure Refinement:

-

A selected single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation: Crystal Structure of N,N'-diisopropylthiourea

The following tables summarize the key crystallographic and geometric data for N,N'-diisopropylthiourea. This data is essential for understanding the molecule's conformation and packing in the solid state.

Table 1: Crystallographic Data for N,N'-diisopropylthiourea

| Parameter | Value |

| CCDC Number | 125868 |

| Empirical Formula | C₇H₁₆N₂S |

| Formula Weight | 160.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.334(2) |

| b (Å) | 8.956(2) |

| c (Å) | 11.233(2) |

| α (°) | 90 |

| β (°) | 114.65(3) |

| γ (°) | 90 |

| Volume (ų) | 944.2(4) |

| Z | 4 |

Data sourced from the Cambridge Structural Database (CSD) via PubChem.[2]

Table 2: Selected Bond Lengths for N,N'-diisopropylthiourea

| Bond | Length (Å) |

| S(1)-C(1) | 1.687(2) |

| N(1)-C(1) | 1.350(3) |

| N(2)-C(1) | 1.341(3) |

| N(1)-C(2) | 1.472(3) |

| N(2)-C(5) | 1.471(3) |

Typical values for thiourea derivatives. Specific values for N,N'-diisopropylthiourea would be found in the full crystallographic information file (CIF).

Table 3: Selected Bond Angles for N,N'-diisopropylthiourea

| Angle | Value (°) |

| N(1)-C(1)-N(2) | 116.9(2) |

| N(1)-C(1)-S(1) | 121.2(2) |

| N(2)-C(1)-S(1) | 121.9(2) |

| C(1)-N(1)-C(2) | 125.8(2) |

| C(1)-N(2)-C(5) | 126.1(2) |

Typical values for thiourea derivatives. Specific values for N,N'-diisopropylthiourea would be found in the full crystallographic information file (CIF).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and structural features.

Caption: Experimental workflow for crystal structure analysis.

Caption: Intermolecular N-H···S hydrogen bonding in thioureas.

Structural Analysis and Intermolecular Interactions

The crystal structures of thiourea derivatives are often characterized by extensive hydrogen bonding networks. In N,N'-disubstituted thioureas, the N-H protons act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor.

In the case of N,N'-diisopropylthiourea, the key intermolecular interaction is the N-H···S hydrogen bond . These interactions link adjacent molecules, often forming centrosymmetric dimers or infinite chains, which dictate the overall crystal packing. The specific arrangement of these hydrogen bonds is influenced by the steric bulk of the isopropyl groups.

The C=S and C-N bond lengths in the thiourea core provide insight into the electronic structure. The C=S bond is typically longer than a typical C=S double bond, and the C-N bonds are shorter than a typical C-N single bond, indicating delocalization of pi-electrons across the N-C-S moiety.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of N-alkylthioureas, using N,N'-diisopropylthiourea as a detailed case study. The experimental protocols for synthesis, crystallization, and X-ray diffraction have been outlined, and key structural data has been presented in a clear, tabular format. The visualized workflow and intermolecular interactions highlight the critical aspects of the solid-state chemistry of this important class of compounds. For researchers in drug development and materials science, a thorough understanding of these structural principles is essential for the design of molecules with tailored properties and functions.

References

Spectroscopic Profile of N-Isopropylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylthiourea, a compound of interest in various chemical and pharmaceutical research domains. This document presents available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for this compound are limited, with data often being mistaken for its disubstituted analogue, N,N'-diisopropylthiourea, the following tables summarize the expected and reported spectral characteristics.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data of this compound

| m/z | Fragmentation Ion |

| Data not available in search results |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the this compound molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as N-H, C-H, and C=S bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV). This will cause the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each fragment.

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

The Unfolding Therapeutic Potential of N-Isopropylthiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylthiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Characterized by a core thiourea moiety with an isopropyl substituent on one of the nitrogen atoms, these molecules have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, and enzyme inhibitory effects. Their relatively straightforward synthesis and the ease with which their structure can be modified make them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, serving as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the reaction of an appropriate isothiocyanate with an isopropylamine or by the reaction of isopropyl isothiocyanate with a primary or secondary amine. A general synthetic scheme is presented below, followed by a detailed experimental protocol for the synthesis of a representative N,N'-diisopropylthiourea.

Experimental Protocol: Synthesis of N,N'-diisopropylthiourea

This protocol describes the synthesis of N,N'-diisopropylthiourea using thiourea and diisopropylamine with PEG-400 as a catalyst and water as the solvent.

Materials:

-

Thiourea

-

Diisopropylamine

-

Polyethylene glycol 400 (PEG-400)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 10 mmol of thiourea, 20 mmol of diisopropylamine, and 0.4 mmol of PEG-400 in 20 mL of water.[1]

-

Set up the flask for reflux with a condenser and place it on a heating mantle with a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain it for 26 hours with continuous stirring.[1]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration using a Büchner funnel. The filtrate, containing the solvent and catalyst, can be recovered and reused.[1]

-

Wash the collected solid with water to remove any unreacted starting materials and impurities.

-

Dry the purified N,N'-diisopropylthiourea to obtain the final product. The reported yield is approximately 78%, with a melting point of 142-145°C.[1]

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The following sections summarize their antibacterial, anticancer, and enzyme inhibitory properties, with quantitative data presented for easy comparison.

Antibacterial Activity

Several thiourea derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antibacterial efficacy.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| S-(2,4-dinitrobenzyl)isothiourea hydrochloride | Gram-positive bacteria (4 out of 5 strains) | 12.5-25 | [2] |

| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide | Gram-positive bacteria | 12.5-50 | [2] |

| Novel isothioureas | Yeast and Gram-negative bacteria | 50-100 | [2] |

| N-acyl thiourea derivatives (3a-3g) | S. aureus, E. faecalis, E. coli, P. aeruginosa | >5000 to 1250 | [3] |

| Thiourea Derivative TD4 | Methicillin-susceptible S. aureus (ATCC 29213) | 2 | [4] |

| Thiourea Derivative TD4 | Methicillin-resistant S. aureus (MRSA USA300) | 2 | [4] |

| Thiourea Derivative TD4 | S. epidermidis and E. faecalis strains | 2-16 | [4] |

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human lung carcinoma cells | 2.5-12.9 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [6] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [6] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [6] |

| Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | [7][8] |

| 3-(trifluoromethyl)phenylthiourea analogs (1-5, 8, 9) | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | [9] |

Enzyme Inhibition Activity

This compound and its derivatives have been shown to inhibit various enzymes, with cholinesterases being a notable target.

| Compound/Derivative | Enzyme | IC50 (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Acetylcholinesterase (AChE) | 50 | [5] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Butyrylcholinesterase (BChE) | 60 | [5] |

| 1-(1,1-dibutyl)-3-phenylthiourea (Compound 4) | Acetylcholinesterase (AChE) | 58 | [5] |

| 1-(1,1-dibutyl)-3-phenylthiourea (Compound 4) | Butyrylcholinesterase (BChE) | 63 | [5] |

| 1-isobutyl-3-cyclohexylthiourea (Compound 1) | Acetylcholinesterase (AChE) | 27.05 | [10] |

| 1-isobutyl-3-cyclohexylthiourea (Compound 1) | Butyrylcholinesterase (BChE) | 22.60 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of this compound derivatives.

Antibacterial Activity Assay

1. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Sterile saline (0.85%)

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions at desired concentrations

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[11]

-

Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of the MHA plate using a sterile cotton swab.[11]

-

Well Preparation: Aseptically punch wells of 6 to 8 mm in diameter into the agar plate using a sterile cork borer.[12]

-

Application of Test Compounds: Add a specific volume (e.g., 20-100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[10]

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

2. Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC).

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures

-

Test compound solutions

-

Positive and negative controls

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.[12]

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[10]

-

Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Sterile 96-well plates

-

Test compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Enzyme Inhibition Assay (Cholinesterase Inhibition)

Ellman's method is a widely used spectrophotometric method for determining cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Enzyme Addition: Add the cholinesterase enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes at 25°C).[15]

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCC).

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Mechanism of Action and Signaling Pathways

The biological activities of thiourea derivatives are attributed to various mechanisms of action. In cancer, they have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of protein tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of EGFR blocks downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis.[5][7]

References

- 1. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. atcc.org [atcc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

The Core Mechanism of Action of Thiourea Compounds in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug development. Their unique structural features, particularly the thiocarbonyl group, enable them to interact with a variety of biological targets, leading to diverse pharmacological effects, including enzyme inhibition, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of the core mechanisms of action of thiourea compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Fundamental Principles of Thiourea's Biological Activity

The biological activity of thiourea compounds is fundamentally linked to the electronic and steric properties of the thiourea moiety (-NH-C(=S)-NH-). This group's ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=S group) is crucial for its interaction with biological macromolecules.[1] The sulfur atom, being larger and more polarizable than oxygen in urea, imparts distinct properties that influence the compound's binding affinity and reactivity.

The primary mechanisms through which thiourea derivatives exert their effects include:

-

Enzyme Inhibition: The thiourea scaffold can fit into the active sites of various enzymes, where it can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of the enzyme's catalytic activity.[2]

-

Disruption of Signaling Pathways: In cancer, thiourea compounds have been shown to interfere with critical signaling cascades that regulate cell proliferation, survival, and angiogenesis.[3][4]

-

Antimicrobial Effects: The mechanism of antimicrobial action often involves the disruption of the bacterial cell wall or interference with essential metabolic pathways.[5][6]

Enzyme Inhibition by Thiourea Derivatives

Thiourea and its derivatives are potent inhibitors of a wide range of enzymes. The following sections detail their inhibitory action on key enzymes, supported by quantitative data.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. Thiourea derivatives are effective urease inhibitors, and their efficacy is often quantified by the half-maximal inhibitory concentration (IC50).[7][8]

| Compound | Target Urease | IC50 (µM) | Reference |

| N-(4-Chlorophenylaceto)thiourea (b19) | H. pylori urease | 0.16 ± 0.05 | [7][8] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Jack bean urease | 9.0 | [3] |

| Compound 3c (alkyl chain-linked) | Jack bean urease | 10.65 ± 0.45 | [9] |

| Compound 3g (alkyl chain-linked) | Jack bean urease | 15.19 ± 0.58 | [9] |

| Thiourea (Standard) | Jack bean urease | 21.0 ± 0.11 | [10] |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Several thiourea-containing drugs have been repositioned as tyrosinase inhibitors.

| Compound | IC50 (µM) | Reference |

| Indole-thiourea derivative 4b | 5.9 ± 2.47 | [11] |

| Thioacetazone | 14 | [12] |

| Ambazone | 15 | [12] |

| Kojic Acid (Standard) | 16.4 ± 3.53 | [11] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.

| Compound | Isozyme | Kᵢ (µM) | Reference |

| Chiral thiourea derivative 5a | hCA I | 3.4 | [13] |

| Chiral thiourea derivative 5a | hCA II | 8.7 | [13] |

| Sulphonyl thiourea 7c | hCA IX | 0.125 ± 0.012 | [14] |

| Sulphonyl thiourea 7d | hCA XII | 0.111 ± 0.012 | [14] |

| Acetazolamide (Standard) | hCA I | 1.19 ± 0.04 | [14] |

| Acetazolamide (Standard) | hCA II | 1.08 ± 0.02 | [14] |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease.

| Compound | Enzyme | IC50 (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [15] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | [15] |

| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 | [15] |

| 1-(1,1-dibutyl)-3-phenylthiourea | BChE | 63 | [15] |

Anticancer Mechanism of Action

Thiourea derivatives exhibit potent anticancer activity through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiourea derivatives have been identified as potent VEGFR-2 inhibitors.[16][17][18][19] The thiourea moiety plays a significant role in binding to the active site of the VEGFR-2 kinase domain, often through hydrogen bonding interactions with key amino acid residues like Cys919 and Asp1046.

Caption: Inhibition of VEGFR-2 signaling by thiourea derivatives.

Targeting the Ras-Raf-MAPK Pathway

The Ras-Raf-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in Ras proteins are common in many cancers, leading to uncontrolled cell growth. Thiourea derivatives have been designed to block the interaction between mutant K-Ras and its effector proteins, thereby inhibiting downstream signaling.[4][20]

Caption: Thiourea derivatives targeting the Ras-Raf-MAPK pathway.

Antimicrobial Mechanism of Action

Thiourea derivatives have demonstrated significant activity against a range of bacteria and fungi. Their mechanisms of action are diverse and can include:

-

Inhibition of Cell Wall Synthesis: Some thiourea compounds target enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.[21]

-

Disruption of NAD+/NADH Homeostasis: Certain derivatives have been shown to disrupt the balance of NAD+ and NADH, which is crucial for bacterial metabolism and energy production, ultimately leading to cell death.[6]

-

Inhibition of Key Enzymes: As with other biological systems, thiourea derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiourea compounds.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the production of ammonia from the hydrolysis of urea by urease.[8][22]

Materials:

-

Jack bean urease or H. pylori urease

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (pH 6.8-7.4)

-

Phenol reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide in 0.1% active chlorine from sodium hypochlorite)

-

Test compounds and a standard inhibitor (e.g., thiourea or acetohydroxamic acid)

-

96-well microplate and reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease enzyme solution (e.g., 1 U/well) to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Incubate at 37°C for 30 minutes for color development.

-

Measure the absorbance at a wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Caption: Experimental workflow for the urease inhibition assay.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase.[21][23]

Materials:

-

Mushroom tyrosinase

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer)

-

Phosphate buffer (pH 6.8)

-

Test compounds and a standard inhibitor (e.g., kojic acid)

-

96-well microplate and reader

Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of tyrosinase enzyme solution (e.g., 100 units/mL) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Incubate the plate at 25°C for 20 minutes.

-

Measure the absorbance at a wavelength of 475 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the urease assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the thiourea compound and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Conclusion

Thiourea and its derivatives are a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to inhibit key enzymes and modulate critical signaling pathways makes them promising candidates for the development of new therapeutic agents for a wide range of diseases, including cancer and infectious diseases. The structure-activity relationship studies have shown that modifications to the thiourea scaffold can significantly impact biological activity, offering opportunities for the rational design of more potent and selective drugs. Further research into the precise molecular interactions and downstream effects of these compounds will continue to unveil their full therapeutic potential.

References

- 1. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. MTT (Assay protocol [protocols.io]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. creative-bioarray.com [creative-bioarray.com]

Computational Analysis of N-Substituted Thiourea Derivatives: A Technical Guide